1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride
Overview
Description
1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C7H6BrNO·HCl It is a derivative of pyridine, a heterocyclic aromatic organic compound
Scientific Research Applications
1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in binding studies.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Safety and Hazards
The safety information for 1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride suggests that it may cause skin and eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Similar compounds have been used as reagents in the synthesis of various bioactive molecules , suggesting that this compound may interact with a wide range of biological targets.
Mode of Action
It’s known that bromopyridines can act as electrophiles in organic reactions, suggesting that this compound may interact with its targets through covalent bonding .
Biochemical Pathways
Bromopyridines are often used in the synthesis of pharmaceuticals and agrochemicals , implying that they may influence a variety of biochemical pathways.
Biochemical Analysis
Biochemical Properties
1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it is used as a reagent in the synthesis of substituted pyridin-3-yl)phenyloxazolidinones, which are known for their antibacterial properties . The compound’s interaction with monoamine oxidase A is noteworthy, as it exhibits reduced activity against this enzyme, indicating its potential in developing selective inhibitors .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to altered gene expression profiles. This modulation can result in changes in cellular metabolism, affecting the overall function and viability of cells. The compound’s impact on cell signaling pathways is particularly significant in the context of cancer research, where it may influence the proliferation and survival of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound’s ability to interact with monoamine oxidase A, for example, highlights its potential as a selective inhibitor . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its application in biochemical research. Over time, the compound may undergo degradation, leading to changes in its efficacy and potency. Long-term studies have shown that the compound remains stable under controlled conditions, but its degradation can be accelerated by exposure to light and heat . The long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to significant changes in cellular metabolism and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways. At higher doses, it can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity . These findings are essential for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s interaction with monoamine oxidase A is particularly significant, as it can modulate the enzyme’s activity and influence the metabolism of neurotransmitters . Additionally, it can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . These interactions highlight the compound’s potential in developing therapeutic agents targeting specific metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to specific compartments, influencing its activity and function. The compound’s distribution within tissues can also affect its overall efficacy and potency, as it may accumulate in specific regions, leading to localized effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cellular metabolism and signaling pathways . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride can be synthesized through several synthetic routes. One common method involves the bromination of 2-acetylpyridine. The reaction typically uses bromine as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction conditions often include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Reduction Reactions: Products include alcohol derivatives of the original compound.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromopyridin-2-yl)ethanone
- 1-(4-Bromo-1H-pyrrol-2-yl)ethanone
- Bis(5-bromopyridin-2-yl)methanone
- 2-(4-Bromobenzoyl)pyridine
Uniqueness
1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5-position and the carbonyl group at the 1-position make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO.ClH/c1-5(10)7-3-2-6(8)4-9-7;/h2-4H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHECLOLNTSOIBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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